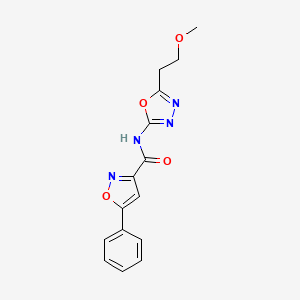

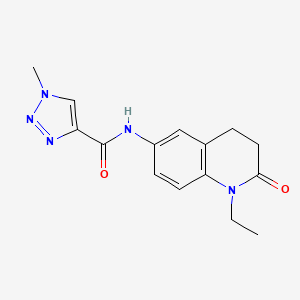

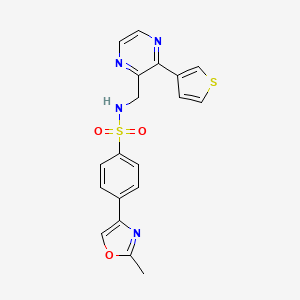

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-5-phenylisoxazole-3-carboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has led to the development of compounds with the 1,3,4-oxadiazole moiety due to its significance in medicinal chemistry and material science. For example, a study detailed the synthesis and characterization of novel dihydropyrimidine derivatives, showcasing the utility of 1,3,4-oxadiazole derivatives in antidiabetic screenings (J. Lalpara et al., 2021). This highlights the ongoing exploration of oxadiazole derivatives for potential therapeutic applications.

Anticancer and Antimicrobial Applications

A considerable amount of research has been dedicated to evaluating the anticancer and antimicrobial potential of 1,3,4-oxadiazole derivatives. Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from o-phenylenediamine and naphtene-1-acetic acid/2-naphthoxyacetic acid, which were evaluated for in vitro anticancer activity, showing moderate activity against certain cancer cell lines (Salahuddin et al., 2014).

Pharmacological Evaluations

The pharmacological evaluations of compounds containing the 1,3,4-oxadiazole ring have shown promising results in various domains, including serotonin receptor antagonism, indicating potential for therapeutic use in neurological disorders (Y. Liao et al., 2000).

Nematicidal Activity

Investigations into the nematicidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have shown effectiveness against Bursaphelenchus xylophilus, suggesting a potential application in agricultural pest control (Dan Liu et al., 2022).

Corrosion Inhibition

Some studies have focused on the utility of 1,3,4-oxadiazole derivatives as corrosion inhibitors for metals in acidic environments, demonstrating high efficiency in protecting mild steel against corrosion in sulfuric acid media (M. Bouklah et al., 2006). This indicates their potential use in industrial applications for material protection.

Mechanism of Action

The pharmacokinetics of such compounds can be complex. They are rapidly distributed from plasma to tissue and have a long terminal plasma half-life . Understanding the ADME (absorption, distribution, metabolism, and excretion) properties of existing ASOs can foster further improvement of this cutting-edge therapy .

The result of the action of such compounds can vary widely depending on the specific target and the biological context. In general, they can alter gene expression, which can have downstream effects on cellular function .

The action environment can also influence the efficacy and stability of these compounds. Factors such as pH, temperature, and the presence of other molecules can affect their stability and activity .

properties

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-21-8-7-13-17-18-15(22-13)16-14(20)11-9-12(23-19-11)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCJLEWHVIXESN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxyphenyl)-7-methyl-1,2,3,4a,5,10a-hexahydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2714853.png)

![Methyl 2-[[2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2714862.png)

![1-ethyl-5-((3-fluorobenzyl)thio)-3-methyl-6-(thiophen-2-ylmethyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2714868.png)